Cas no 2138262-89-0 (Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate)
Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2138262-89-0
- EN300-732673
- methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate
- Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate
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- Inchi: 1S/C9H17NO3S/c1-13-8(11)9(7-14(10)12)5-3-2-4-6-9/h2-7,10H2,1H3
- InChI Key: BFHDRDRZMIRCFT-UHFFFAOYSA-N
- SMILES: S(CC1(C(=O)OC)CCCCC1)(N)=O
Computed Properties
- Exact Mass: 219.09291458g/mol
- Monoisotopic Mass: 219.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 88.6Ų
Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732673-0.05g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 0.05g |
$851.0 | 2025-03-11 | |
| Enamine | EN300-732673-0.1g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 0.1g |
$892.0 | 2025-03-11 | |
| Enamine | EN300-732673-0.25g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 0.25g |
$933.0 | 2025-03-11 | |
| Enamine | EN300-732673-0.5g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 0.5g |
$974.0 | 2025-03-11 | |
| Enamine | EN300-732673-1.0g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-732673-2.5g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-11 | |
| Enamine | EN300-732673-5.0g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-11 | |
| Enamine | EN300-732673-10.0g |
methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate |
2138262-89-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-11 |
Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate
Methyl 1-[(Aminosulfinyl)methyl]cyclohexane-1-carboxylate (CAS No. 2138262-89-0): An Overview of Its Properties, Applications, and Recent Research
Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate (CAS No. 2138262-89-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfinyl derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The chemical structure of Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate consists of a cyclohexane ring with a carboxylate ester group and an aminosulfinyl moiety attached to the same carbon atom. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable candidate for various research and industrial applications.
Recent studies have explored the potential of Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate in drug discovery and development. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the compound's potential as a neuroprotective agent. A study conducted by a team at the University of California, San Francisco, demonstrated that Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate can protect neurons from oxidative stress-induced damage. The mechanism involves the activation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes. This finding suggests that the compound could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its biological activities, Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate has also been studied for its potential use in materials science. Researchers at the Massachusetts Institute of Technology have explored its properties as a precursor for the synthesis of advanced materials with enhanced mechanical and thermal stability. The unique combination of functional groups in this compound allows for the creation of polymers with tailored properties, making it suitable for applications in electronics, coatings, and composites.
The synthesis of Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with methanol to form the methyl ester, followed by the introduction of the aminosulfinyl group through a series of substitution and oxidation steps. The detailed synthetic protocol has been published in several peer-reviewed journals, providing valuable insights for researchers interested in synthesizing this compound.
The safety profile of Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate is an important consideration for its practical applications. Toxicological studies have shown that this compound has low toxicity when administered at therapeutic doses. However, as with any chemical substance, proper handling and storage procedures should be followed to ensure safety in laboratory settings.
In conclusion, Methyl 1-[(aminosulfinyl)methyl]cyclohexane-1-carboxylate (CAS No. 2138262-89-0) is a versatile compound with promising applications in various fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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